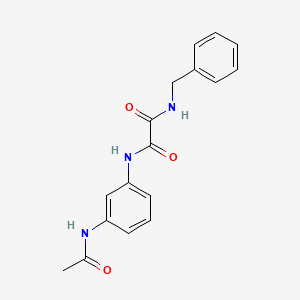

N'-(3-acetamidophenyl)-N-benzyloxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

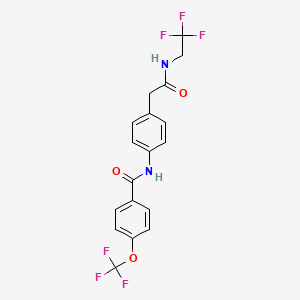

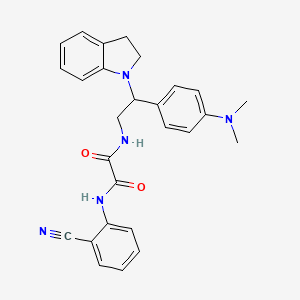

N-(3-acetamidophenyl)-N-benzyloxamide, also known as ABAM, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ABAM has been shown to exhibit potent inhibitory activity against several enzymes, including FAAH, MAGL, and COX-2, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

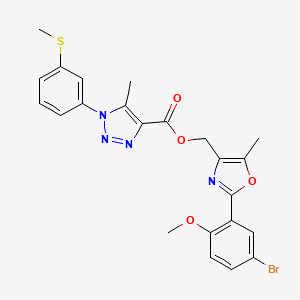

Histone Deacetylase Inhibition for Cancer Therapy

One study discusses the discovery and development of MGCD0103, a compound that selectively inhibits histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has shown promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).

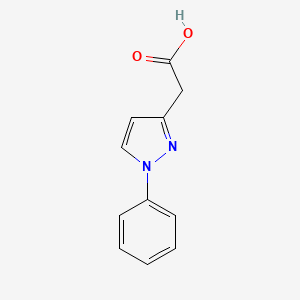

Antioxidant Activity and Molecular Structure Analysis

Another research focused on a novel benzamide derivative, analyzing its structure both experimentally and theoretically. The study utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to understand the compound's molecular geometry, electronic properties, and antioxidant capabilities. This research demonstrates the importance of structural analysis in developing compounds with potential antioxidant applications (Demir et al., 2015).

Antiarrhythmic Activity

Research on benzamides with trifluoroethoxy ring substituents revealed their potential as oral antiarrhythmic agents. This study exemplifies how modifications to the benzamide structure can lead to compounds with significant therapeutic applications, particularly in treating arrhythmias (Banitt et al., 1977).

Pharmacological Activities and Synthesis

A study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives highlighted their potential as inhibitors against various enzymes, suggesting their utility in developing new therapeutic agents (Abbasi et al., 2014).

Mécanisme D'action

Target of Action

The primary target of N1-(3-acetamidophenyl)-N2-benzyloxalamide is the NFAT:AP-1 transcriptional complex . This complex plays a crucial role in the regulation of gene expression during cell activation and differentiation .

Mode of Action

N1-(3-acetamidophenyl)-N2-benzyloxalamide interacts with the NFAT:AP-1 transcriptional complex, disrupting its interaction at the composite antigen-receptor response element-2 site . This disruption occurs without affecting the binding of NFAT or AP-1 alone to DNA .

Biochemical Pathways

The disruption of the NFAT:AP-1 interaction by N1-(3-acetamidophenyl)-N2-benzyloxalamide affects various biochemical pathways. It inhibits the transcription of the gene and several other cyclosporin A-sensitive cytokine genes, which are important for the effector immune response .

Result of Action

The molecular and cellular effects of N1-(3-acetamidophenyl)-N2-benzyloxalamide’s action are primarily related to its ability to disrupt the NFAT:AP-1 interaction. This disruption leads to the inhibition of certain gene transcriptions, thereby modulating the immune response .

Propriétés

IUPAC Name |

N'-(3-acetamidophenyl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSFJUOIFHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2831159.png)

![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2831161.png)

![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)